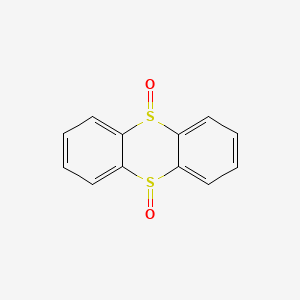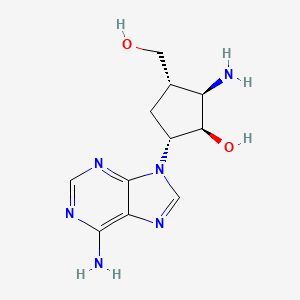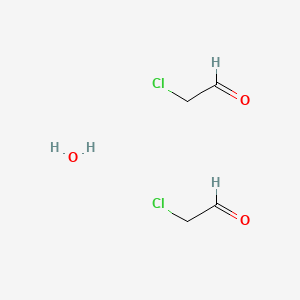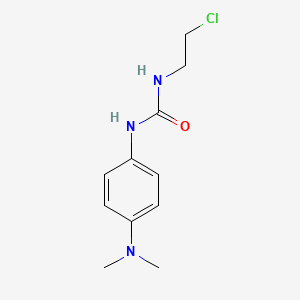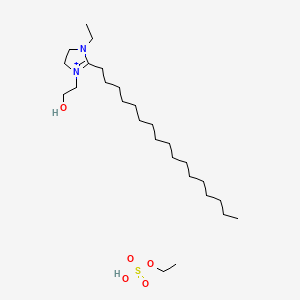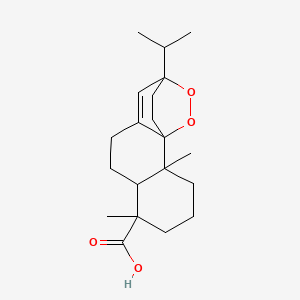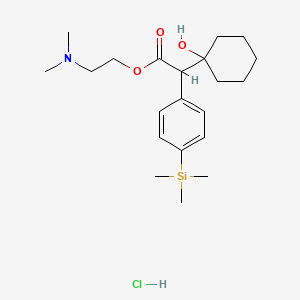
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclohexane ring, an acetic acid moiety, a hydroxy group, a trimethylsilyl-substituted phenyl group, and a dimethylaminoethyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves multiple steps. The process typically starts with the preparation of the cyclohexaneacetic acid derivative, followed by the introduction of the hydroxy group and the trimethylsilyl-substituted phenyl group. The final step involves esterification with 2-(dimethylamino)ethanol and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexaneacetic acid, 2-ethyl-1-hydroxy-alpha-oxo-
- Cyclohexaneacetic acid, 4-phenyl-ethyl ester
Uniqueness
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of the trimethylsilyl-substituted phenyl group and the dimethylaminoethyl ester moiety. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
20556-57-4 |
|---|---|
Molecular Formula |
C21H36ClNO3Si |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-(4-trimethylsilylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C21H35NO3Si.ClH/c1-22(2)15-16-25-20(23)19(21(24)13-7-6-8-14-21)17-9-11-18(12-10-17)26(3,4)5;/h9-12,19,24H,6-8,13-16H2,1-5H3;1H |
InChI Key |
ATQXXAMBVLVEMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


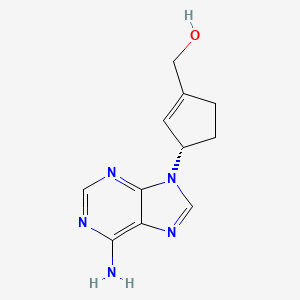
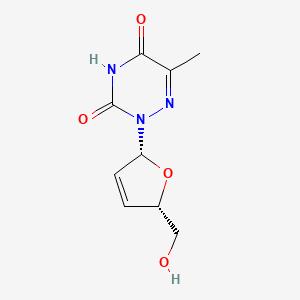
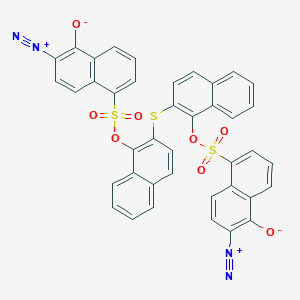
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
